molecular formula C28H25N5O3 B10940769 6-cyclopropyl-3-(4-methoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-(4-methoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10940769
M. Wt: 479.5 g/mol
InChI Key: UALJRQYIKLJQJD-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Cyclopropyl and Methoxyphenyl Groups: These groups can be introduced through various substitution reactions, often involving organometallic reagents such as Grignard reagents or organolithium compounds.

    Coupling with Pyrazolyl Moiety: The final step involves coupling the isoxazole intermediate with the pyrazolyl moiety, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halogens, organometallic reagents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of isoxazole derivatives on biological systems.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXYLATE
  • 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C28H25N5O3

Molecular Weight

479.5 g/mol

IUPAC Name

6-cyclopropyl-3-(4-methoxyphenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C28H25N5O3/c1-17-3-5-18(6-4-17)15-33-16-21(14-29-33)30-27(34)23-13-24(19-7-8-19)31-28-25(23)26(32-36-28)20-9-11-22(35-2)12-10-20/h3-6,9-14,16,19H,7-8,15H2,1-2H3,(H,30,34)

InChI Key

UALJRQYIKLJQJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=C(C=C5)OC)C6CC6

Origin of Product

United States

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